molecular formula C22H17N3O4 B2634648 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide CAS No. 865286-43-7

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2634648
CAS No.: 865286-43-7
M. Wt: 387.395
InChI Key: HHQKOFMIEAHVJK-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide: is a complex organic compound featuring a 1,3,4-oxadiazole ring, a methoxyphenyl group, and a phenoxybenzamide moiety

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

While the specific mechanism of action for “N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide” is not available, 1,3,4-oxadiazole derivatives have been shown to have a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Future Directions

The future directions for “N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide” and similar compounds could involve further exploration of their potential biological activities and the development of novel drugs . This could include more detailed studies on their synthesis, mechanism of action, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the methoxyphenyl group:

    Formation of the phenoxybenzamide moiety: This is typically done by reacting the oxadiazole intermediate with a phenoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenoxybenzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
  • N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
  • N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

Uniqueness

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-27-18-11-6-8-16(14-18)21-24-25-22(29-21)23-20(26)15-7-5-12-19(13-15)28-17-9-3-2-4-10-17/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKOFMIEAHVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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